molecular formula C24H33N7O B14936501 N-{1-[3-(dimethylamino)propyl]-1H-benzimidazol-5-yl}-1-(4,6-dimethylpyrimidin-2-yl)piperidine-3-carboxamide

N-{1-[3-(dimethylamino)propyl]-1H-benzimidazol-5-yl}-1-(4,6-dimethylpyrimidin-2-yl)piperidine-3-carboxamide

Cat. No.: B14936501
M. Wt: 435.6 g/mol
InChI Key: VVMDHGSYTPQCKZ-UHFFFAOYSA-N
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Description

N-{1-[3-(Dimethylamino)propyl]-1H-benzimidazol-5-yl}-1-(4,6-dimethylpyrimidin-2-yl)piperidine-3-carboxamide (Compound ID: Y043-3686) is a structurally complex organic molecule with a molecular formula of C₂₄H₃₃N₇O and a molecular weight of 435.57 g/mol . Its architecture integrates three distinct moieties: a benzimidazole ring, a piperidine scaffold, and a 4,6-dimethylpyrimidine group. The dimethylamino-propyl chain attached to the benzimidazole enhances solubility and target interaction capabilities, while the pyrimidine and piperidine components contribute to its pharmacological versatility.

Key physicochemical properties include:

Property Value
logP (lipophilicity) 2.0525
Hydrogen Bond Acceptors 6
Hydrogen Bond Donors 1
Polar Surface Area 58.127 Ų
Solubility (logSw) -2.7969 (poor)

The compound exhibits broad biological activity, including interactions with enzymes and receptors critical to cellular signaling pathways. Its synthesis involves multi-step routes, typically starting with functionalization of the benzimidazole core, followed by sequential coupling of the piperidine-carboxamide and pyrimidine groups .

Properties

Molecular Formula

C24H33N7O

Molecular Weight

435.6 g/mol

IUPAC Name

N-[1-[3-(dimethylamino)propyl]benzimidazol-5-yl]-1-(4,6-dimethylpyrimidin-2-yl)piperidine-3-carboxamide

InChI

InChI=1S/C24H33N7O/c1-17-13-18(2)27-24(26-17)30-11-5-7-19(15-30)23(32)28-20-8-9-22-21(14-20)25-16-31(22)12-6-10-29(3)4/h8-9,13-14,16,19H,5-7,10-12,15H2,1-4H3,(H,28,32)

InChI Key

VVMDHGSYTPQCKZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)N2CCCC(C2)C(=O)NC3=CC4=C(C=C3)N(C=N4)CCCN(C)C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{1-[3-(dimethylamino)propyl]-1H-benzimidazol-5-yl}-1-(4,6-dimethylpyrimidin-2-yl)piperidine-3-carboxamide typically involves multiple steps:

    Formation of the Benzimidazole Core: This can be achieved by condensing o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.

    Introduction of the Piperidine Ring: The piperidine ring can be introduced through a nucleophilic substitution reaction involving a halogenated precursor.

    Attachment of the Dimethylamino Group: This step involves the alkylation of the benzimidazole core with a dimethylamino propyl halide under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

N-{1-[3-(dimethylamino)propyl]-1H-benzimidazol-5-yl}-1-(4,6-dimethylpyrimidin-2-yl)piperidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions of the molecule.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halogenated precursors, nucleophiles, and electrophiles under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

N-{1-[3-(dimethylamino)propyl]-1H-benzimidazol-5-yl}-1-(4,6-dimethylpyrimidin-2-yl)piperidine-3-carboxamide has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-{1-[3-(dimethylamino)propyl]-1H-benzimidazol-5-yl}-1-(4,6-dimethylpyrimidin-2-yl)piperidine-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s bioactivity and structural uniqueness are best contextualized against analogous benzimidazole- and piperidine-containing derivatives. Below is a comparative analysis based on structural features, biological activity, and functional advantages:

Structural and Functional Comparison

Compound Name Structural Variation Biological Activity Key Advantages/Disadvantages
N-{1-[3-(Dimethylamino)propyl]-1H-benzimidazol-5-yl}-1-(4,6-dimethylpyrimidin-2-yl)piperidine-3-carboxamide Benzimidazole + pyrimidine + piperidine Enzyme/receptor modulation, anticancer potential Enhanced specificity due to pyrimidine-piperidine synergy
N-{1-[3-(Dimethylamino)propyl]-1H-benzimidazol-5-yl}-2-methyl-1H-indole-2-carboxamide Indole replaces pyrimidine Anticancer (e.g., kinase inhibition) Broader kinase inhibition but reduced selectivity
N-{1-[3-(Dimethylamino)propyl]-1H-benzimidazol-5-yl}-3-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]propanamide Oxadiazole ring replaces pyrimidine Antimicrobial (gram-positive bacteria) Improved solubility but shorter plasma half-life
N-{1-[3-(Dimethylamino)propyl]benzimidazol-2-yl}-5-methylcarboxamide Shifted benzimidazole substitution Anti-inflammatory Reduced off-target effects but weaker potency

Mechanistic and Pharmacological Insights

  • Pyrimidine vs. Indole Substitution : The pyrimidine group in the primary compound confers higher affinity for ATP-binding pockets in kinases compared to indole derivatives, which exhibit broader but less specific interactions .
  • Oxadiazole vs. Pyrimidine : The oxadiazole-containing analog shows potent antimicrobial activity due to electrophilic reactivity, but its metabolic instability limits therapeutic utility compared to the more stable pyrimidine core .
  • Benzimidazole Positioning : Shifting the benzimidazole substitution (e.g., from position 5 to 2) reduces steric hindrance, improving binding to inflammatory mediators like COX-2 but diminishing anticancer efficacy .

Uniqueness of the Primary Compound

The integration of 4,6-dimethylpyrimidine with the piperidine-3-carboxamide moiety creates a stereoelectronic profile that enhances target selectivity. For example, in kinase inhibition assays, the dimethylpyrimidine group forms critical hydrogen bonds with hinge-region residues, a feature absent in indole or oxadiazole analogs .

Biological Activity

N-{1-[3-(dimethylamino)propyl]-1H-benzimidazol-5-yl}-1-(4,6-dimethylpyrimidin-2-yl)piperidine-3-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a benzimidazole moiety linked to a piperidine ring and a pyrimidine substituent, which contributes to its unique pharmacological profile. The molecular formula is C22H28N6OC_{22}H_{28}N_{6}O, with a molecular weight of approximately 400.50 g/mol.

Research indicates that this compound may exhibit several mechanisms of action, including:

  • Enzyme Inhibition : It has been shown to inhibit specific enzymes involved in inflammatory pathways, potentially leading to anti-inflammatory effects.
  • Receptor Modulation : The compound may interact with various receptors, modulating their activity and influencing cellular signaling pathways.

Antimicrobial Properties

Studies have demonstrated that this compound exhibits significant antimicrobial activity against various bacterial strains. In vitro assays have shown effective inhibition of growth in gram-positive and gram-negative bacteria.

Anticancer Effects

Preliminary research suggests that this compound may possess anticancer properties. In vitro studies have indicated that it can induce apoptosis in cancer cell lines through the modulation of key signaling pathways. Specifically, it has been noted for its potential in targeting cancer cells resistant to conventional therapies.

Anti-inflammatory Activity

The compound has shown promise as an anti-inflammatory agent. It appears to inhibit the production of pro-inflammatory cytokines and reduce inflammation in animal models. This activity is particularly relevant for conditions such as arthritis and other inflammatory diseases.

Study 1: Antimicrobial Efficacy

In a study published by Smolecule, the compound was tested against several bacterial strains. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus, suggesting potent antimicrobial properties .

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

Study 2: Anticancer Activity

A recent investigation into the anticancer effects of the compound revealed significant cytotoxicity against breast cancer cell lines (MCF-7). The IC50 value was determined to be 25 µM, indicating strong potential for further development as an anticancer agent .

Study 3: Anti-inflammatory Effects

In vivo studies demonstrated that administration of the compound significantly reduced paw edema in rats subjected to carrageenan-induced inflammation. The reduction was comparable to standard anti-inflammatory drugs such as indomethacin .

Q & A

Basic Questions

Q. What synthetic strategies are recommended for constructing the benzimidazole and pyrimidine moieties in this compound?

  • Methodological Answer :

  • Benzimidazole Synthesis : Cyclize o-phenylenediamine derivatives under acidic conditions. For alkylation, use K₂CO₃ in DMF with RCH₂Cl (1.1 mmol) at room temperature, as described for analogous compounds in .
  • Pyrimidine Synthesis : Employ condensation reactions with amidines. highlights coupling reactions (e.g., amide bond formation) to integrate the piperidine-carboxamide fragment, optimizing yields (53–67%) via stoichiometric control and intermediate purification .

Q. What spectroscopic techniques are critical for confirming the structure of this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : Resolve aromatic protons (e.g., δ 11.55 ppm for NH in benzimidazole) and methyl groups (δ 2.23 ppm for 4,6-dimethylpyrimidine) .
  • HRMS : Confirm molecular weight (e.g., m/z 418 in ) .
  • IR : Validate functional groups (e.g., carbonyl stretches at ~1650 cm⁻¹) .

Q. How should researchers optimize reaction conditions to improve yields in multi-step syntheses?

  • Methodological Answer :

  • Use Design of Experiments (DoE) to test variables: solvent polarity (DMF vs. THF), base strength (K₂CO₃), and temperature (room temperature vs. reflux) .
  • Purify intermediates via column chromatography to minimize side reactions (e.g., achieved 65% yield for compound 12 after purification) .

Advanced Questions

Q. How can researchers address discrepancies between computational docking predictions and experimental bioactivity data?

  • Methodological Answer :

  • Re-evaluate docking parameters : Adjust force fields and binding site flexibility using software like AutoDock Vina .
  • Orthogonal assays : Validate target engagement via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC).
  • Stability studies : Assess compound stability under physiological pH/temperature (e.g., ’s protocols for degradation analysis) .

Q. What experimental designs are optimal for probing the role of the dimethylaminopropyl group in target binding?

  • Methodological Answer :

  • Analog synthesis : Replace dimethylaminopropyl with shorter/longer alkyl chains (e.g., ’s use of varied RCH₂Cl substituents) .
  • Molecular dynamics simulations : Compare conformational stability of analogs (e.g., ’s docking studies on pyrazole derivatives) .
  • Thermodynamic profiling : Use ITC to quantify binding entropy/enthalpy contributions.

Q. What methodologies are effective for analyzing metabolic stability and degradation pathways?

  • Methodological Answer :

  • LC-MS/MS incubation : Monitor parent compound depletion in liver microsomes (e.g., ’s HPLC purity assessment at 98.67%) .
  • Isotopic labeling : Track degradation products using ¹⁴C-labeled analogs.
  • Enzyme inhibition assays : Identify CYP450 isoforms involved (e.g., ’s ammonium acetate buffer for enzymatic assays) .

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